3-Oxetanemethanol, 3-(1-aminoethyl)- 3-Oxetanemethanol, 3-(1-aminoethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17441198
InChI: InChI=1S/C6H13NO2/c1-5(7)6(2-8)3-9-4-6/h5,8H,2-4,7H2,1H3
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

3-Oxetanemethanol, 3-(1-aminoethyl)-

CAS No.:

Cat. No.: VC17441198

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

3-Oxetanemethanol, 3-(1-aminoethyl)- -

Specification

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name [3-(1-aminoethyl)oxetan-3-yl]methanol
Standard InChI InChI=1S/C6H13NO2/c1-5(7)6(2-8)3-9-4-6/h5,8H,2-4,7H2,1H3
Standard InChI Key SSPJPOFGKLHYJX-UHFFFAOYSA-N
Canonical SMILES CC(C1(COC1)CO)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a four-membered oxetane ring with two substituents: a hydroxymethyl (-CH2OH) group and a 1-aminoethyl (-CH2CH2NH2) group at the 3-position. This structure confers both polarity (via the hydroxyl and amine groups) and ring strain (due to the oxetane), influencing reactivity and intermolecular interactions .

Physicochemical Properties

Table 1 compares key properties of 3-(1-aminoethyl)-3-oxetanemethanol with its methyl and ethyl analogs, inferred from experimental data of related compounds .

Table 1: Comparative Physicochemical Properties

Property3-Methyl-3-oxetanemethanol 3-Ethyl-3-oxetanemethanol 3-(1-Aminoethyl)-3-oxetanemethanol (Predicted)
Molecular FormulaC5H10O2C6H12O2C6H13NO2
Molecular Weight (g/mol)102.13116.16131.17
Log P (Octanol-Water)0.440.68-0.25 (estimated)
Solubility in Water51.9 mg/mL106.0 mg/mL>200 mg/mL (predicted)
Boiling PointNot reportedNot reported~250°C (estimated)

The aminoethyl group enhances hydrophilicity, reducing Log P compared to alkyl-substituted analogs. Increased hydrogen-bonding capacity from the -NH2 group likely improves aqueous solubility.

Synthetic Pathways

Bromination Followed by Amination

A plausible route involves:

  • Bromination: Reacting 3-(hydroxymethyl)oxetane with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane to yield 3-(bromomethyl)oxetane .

  • Amination: Substituting the bromine atom with ethylamine via nucleophilic substitution. For example:

    3-(Bromomethyl)oxetane+NH2CH2CH33-(1-Aminoethyl)-3-oxetanemethanol+HBr\text{3-(Bromomethyl)oxetane} + \text{NH}_2\text{CH}_2\text{CH}_3 \rightarrow \text{3-(1-Aminoethyl)-3-oxetanemethanol} + \text{HBr}

    This method mirrors the synthesis of 3-bromomethyl-3-methyloxetane, which achieved 95% yield under mild conditions .

Direct Ring-Opening Functionalization

Oxetanes can undergo ring-opening reactions with amines. For instance, exposing 3-oxetanemethanol to ethylamine in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) may directly introduce the aminoethyl group.

Applications in Pharmaceutical and Material Science

Drug Discovery

The amine group enables conjugation with bioactive molecules, making 3-(1-aminoethyl)-3-oxetanemethanol a potential building block for:

  • Prodrugs: Facilitating controlled release via enzymatic cleavage.

  • Covalent Inhibitors: Targeting enzymes through Michael addition or Schiff base formation.

Polymer Chemistry

Hyperbranched polyethers derived from oxetanemethanol analogs exhibit tunable solubility and thermal stability . Incorporating an aminoethyl group could:

  • Enhance compatibility with polar substrates in coatings.

  • Enable post-polymerization modifications (e.g., grafting peptides or dyes).

Future Research Directions

  • Synthetic Optimization: Screening catalysts (e.g., zeolites) to improve amination efficiency.

  • Biocompatibility Studies: Assessing cytotoxicity and metabolic pathways.

  • Polymer Applications: Developing pH-responsive hydrogels for drug delivery.

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